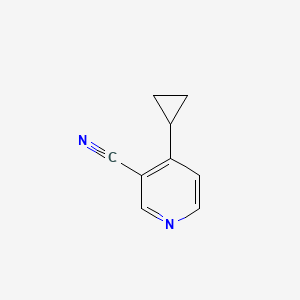
5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose
概要
説明
5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose: is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is utilized in scientific research, especially in the fields of chemistry, biology, and medicine, due to its ability to inhibit DNA synthesis and induce apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose typically involves the acetylation and benzoylation of ribose derivatives. One common method includes the following steps:
Methylation Reaction: Ribose is methylated using thionyl chloride and methyl alcohol at 0–5°C for 10 to 15 minutes.
Acetylation and Benzoylation: The methylated ribose is then acetylated and benzoylated using glacial acetic acid, acetic anhydride, and benzyl chloride under controlled temperatures.
Recrystallization: The final product is obtained through recrystallization with ethyl alcohol.
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are scaled up to accommodate larger quantities. The process includes precise control of reaction conditions and purification steps to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions are common, where functional groups are replaced using various nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or electrophiles like benzyl chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ribofuranose derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex nucleoside analogs.
- Employed in studying reaction mechanisms and pathways.
Biology:
- Investigated for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
- Used in the study of cell cycle regulation and DNA damage responses.
Medicine:
- Potential therapeutic agent for treating lymphoid malignancies.
- Explored for its antitumor properties and ability to target specific cancer cells.
Industry:
- Utilized in the production of nucleoside analogs for pharmaceutical applications.
- Employed in the synthesis of diagnostic agents and research chemicals.
作用機序
The mechanism of action of 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, thereby disrupting the cell cycle and leading to cell death .
類似化合物との比較
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose: Another ribose-derived compound used in nucleoside synthesis.
1,2,3-Triacetyl-5-deoxy-D-ribose: Used as an intermediate in the preparation of other nucleoside analogs.
Uniqueness:
- 5-O-Benzoyl-1,2,3-tri-O-acetyl-4-C-methyl-D-ribofuranose is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis and induce apoptosis. Its broad antitumor activity and ability to target indolent lymphoid malignancies make it a valuable compound in scientific research and potential therapeutic applications .
特性
IUPAC Name |
[(2R,3S,4R)-3,4,5-triacetyloxy-2-methyloxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O9/c1-11(20)25-15-16(26-12(2)21)19(4,28-18(15)27-13(3)22)10-24-17(23)14-8-6-5-7-9-14/h5-9,15-16,18H,10H2,1-4H3/t15-,16+,18?,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECVTQZASDRQMX-IGEHEEHSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)(C)COC(=O)C2=CC=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@@](OC1OC(=O)C)(C)COC(=O)C2=CC=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B3269088.png)
![5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine](/img/structure/B3269096.png)


![Methyl 4-(((5-bromobenzo[d]thiazol-2-yl)amino)methyl)benzoate](/img/structure/B3269112.png)


![2-Cyclohexen-1-one, 2-[hydroxy(3-nitrophenyl)methyl]-](/img/structure/B3269125.png)





